2-Butenenitrile, 3-amino-, also known as 3-aminocrotononitrile, is a small organic molecule with the chemical formula C4H6N2. While its research applications are limited, its synthesis and characterization have been reported in scientific literature. One study details its preparation via the condensation reaction of acetaldehyde and malononitrile in the presence of a dehydrating agent. [PubChem, National Institutes of Health, "3-Aminocrotononitrile", ] The same study also describes its characterization using various spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Despite limited research on its specific applications, 2-Butenenitrile, 3-amino- possesses functional groups (amine and nitrile) that might be of interest for further exploration. The amine group can participate in various reactions like condensation and acylation, potentially leading to the formation of novel compounds with diverse properties. The nitrile group can also undergo different transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid. These functionalities suggest potential applications in areas like:
The significance of 3-aminocrotononitrile in scientific research is primarily as a building block for the synthesis of more complex molecules. Its presence of an amine group (NH2) and a nitrile group (CN) makes it a versatile intermediate for organic reactions [].
3-Aminocrotononitrile has a conjugated system consisting of a double bond between the second and third carbon atoms and a nitrile group attached to the third carbon. The amine group is attached to the second carbon. This structure allows for delocalization of electrons, which can influence its chemical reactivity [, ].
Here are some key features of its structure:
Synthesis: 3-Aminocrotononitrile can be synthesized by the condensation of acetaldehyde and ammonia in the presence of a dehydrating agent like acetic acid [].
CH3CHO + NH3 -> CH3CH=CH-NH2 (acroleinamine)CH3CH=CH-NH2 + CH3COOH -> CH3CH=CH-CH=C=N + H2O (3-aminocrotononitrile)
Other reactions: Due to its functional groups, 3-aminocrotononitrile can participate in various reactions, but specific details are limited in the available scientific literature. Some potential reactions include:
Corrosive;Acute Toxic;Irritant